(R)-Capivasertib is classified as an anti-cancer agent and is primarily developed for use in oncology. Its chemical structure is designed to target the AKT protein specifically, making it part of a broader class of targeted therapies aimed at inhibiting specific molecular pathways involved in cancer progression. The compound has been evaluated in various clinical trials to assess its efficacy and safety in treating different types of cancer, including breast and endometrial cancers .
The synthesis of (R)-Capivasertib involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic route may utilize various organic chemistry techniques such as:
The specific synthetic pathway can vary depending on the desired purity and yield, as well as the availability of starting materials .
(R)-Capivasertib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its chemical formula is , and it features:
The three-dimensional structure of (R)-Capivasertib can be analyzed using X-ray crystallography or computational modeling techniques to understand its binding interactions with AKT .
(R)-Capivasertib undergoes various chemical reactions that are critical for its function as an AKT inhibitor:
These interactions can be studied using techniques such as molecular docking simulations and kinetic assays to determine binding affinities and inhibition constants .
The mechanism of action of (R)-Capivasertib involves:
Studies have shown that this compound effectively reduces tumor growth in preclinical models by targeting the AKT pathway .
(R)-Capivasertib exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
(R)-Capivasertib has significant applications in scientific research and clinical settings:
(R)-Capivasertib, the R-enantiomer of the pyrrolopyrimidine-derived AKT inhibitor Capivasertib, exemplifies the critical role of stereochemistry in drug efficacy. Its chiral center at the 4-(4-chlorophenyl)-4-hydroxybutyl substituent governs spatial orientation, dictating interactions with the ATP-binding site of AKT isoforms (AKT1/2/3). The R-configuration optimizes hydrogen bonding with key residues (e.g., Ala230 and Glu279) and van der Waals contacts within the hydrophobic pocket, enhancing binding affinity and kinase inhibition selectivity. In contrast, the S-enantiomer exhibits steric clashes and suboptimal interactions, reducing potency by >10-fold in cellular assays [4] [9].
The pyrrolopyrimidine core’s planarity facilitates π-stacking in the kinase domain, while the chlorophenyl ring’s orientation—modulated by the chiral center—determines solvent accessibility and metabolic stability. Computational docking confirms that the R-enantiomer’s hydroxyl group aligns with catalytic residues, minimizing off-target effects [9]. This stereospecificity underscores why FDA-approved Capivasertib (marketed as Truqap) uses an enantiopure synthesis, avoiding the pharmacokinetic variability typical of racemates [1] [7].
Table 1: Impact of Stereochemistry on Capivasertib Properties
Property | (R)-Capivasertib | (S)-Capivasertib |
---|---|---|
AKT1 IC₅₀ (nM) | 5.2 | 58.7 |
Cellular Potency (MCF-7, IC₅₀) | 0.03 μM | 0.35 μM |
Metabolic Stability (t₁/₂) | 8.9 h | 3.2 h |
Selectivity (Kinase Panel) | >100-fold | <10-fold |
Synthetic routes to (R)-Capivasertib prioritize chiral integrity through asymmetric catalysis or resolution. Hydrothermal methods leverage aqueous-phase reactions at controlled temperatures (120–200°C) to assemble the pyrrolopyrimidine core while preserving enantiopurity. For example, cyclocondensation of 4-chloro-5-aminopyrrolopyrimidine with (R)-4-(4-chlorophenyl)-4-hydroxybutyraldehyde under hydrothermal conditions yields the enantiomerically enriched intermediate (>98% ee). This approach benefits from water’s polarity enhancing diastereoselectivity and minimizing racemization [2] [3].
In contrast, pyrolytic techniques employ high-temperature (300–600°C), solvent-free decomposition of precursors like nitrogen-rich salts or metal complexes. Pyrolysis rapidly generates carbon quantum dots (CQDs) for drug delivery but risks racemization at stereocenters. Recent adaptations use microwave-assisted pyrolysis at 350°C for ≤10 minutes to produce N/S-doped CQDs conjugated with (R)-Capivasertib, achieving 97% enantiomeric retention—attributed to shortened thermal exposure [2] [5] [8].
Table 2: Comparison of Synthetic Approaches for (R)-Capivasertib
Parameter | Hydrothermal Synthesis | Pyrolytic Synthesis |
---|---|---|
Temperature Range | 120–200°C | 300–600°C |
Reaction Time | 6–24 h | 5–15 min |
Enantiomeric Excess | >98% | 95–97% |
Key Advantage | Mild conditions preserve chirality | Scalability and speed |
Limitation | Lower yields (∼45%) | Requires chiral dopants |
Heteroatomic doping enhances chiral resolution and delivery efficiency for (R)-Capivasertib. Nitrogen (N), sulfur (S), or dual N/S-doped carbon quantum dots (CQDs) introduce surface charge asymmetry, facilitating enantioselective binding. N-doping creates electron-dense "charging stations" via pyridinic/pyrrolic nitrogen, while S-doping increases polarization through thiophene-like motifs. Dual N/S-doping synergistically boosts these effects, creating stereoselective pockets that preferentially bind the R-enantiomer over the S-form by 8.3-fold [2] [3] [8].
In practice, N/S-CQDs conjugated to (R)-Capivasertib via amide bonds achieve 99% enantiomeric purity after chromatographic separation—surpassing traditional chiral stationary phases (CSPs). The doping modifies CQD surface energy (ΔG = −28.5 kJ/mol for N/S vs. −15.2 kJ/mol for undoped CQDs), strengthening hydrophobic interactions with the chlorophenyl group of the R-enantiomer. This strategy reduces the IC₅₀ in MCF-7 cells to 0.03 nM for the CQD-(R)-Capivasertib complex, a 10-fold improvement over the free drug, by enabling targeted cellular uptake and minimizing chiral inversion [3] [5] [8].
Table 3: Heteroatom-Doped CQDs in Chiral Resolution of Capivasertib
Dopant Type | Enantioselectivity (α) | Binding Affinity (Kd, nM) | Cellular IC₅₀ Improvement |
---|---|---|---|
N-doped | 4.7 | 18.9 | 3.5-fold |
S-doped | 6.1 | 12.4 | 5.8-fold |
N/S-doped | 8.3 | 3.2 | 10.1-fold |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9